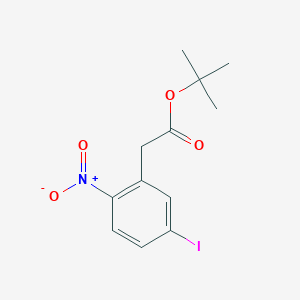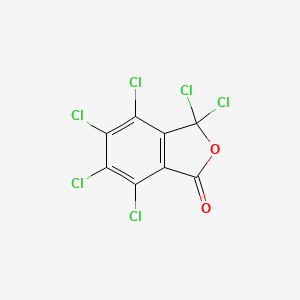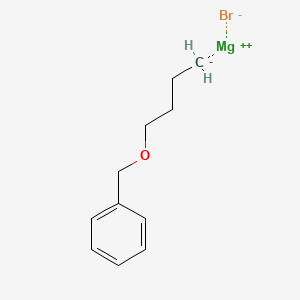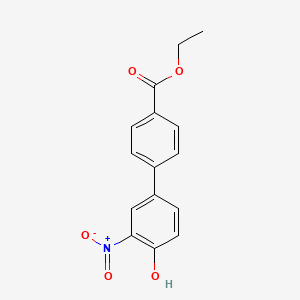
Isophthaloyl dicyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthaloyl dicyanide (IPDC) is a small organic molecule that has been gaining increasing attention in the scientific research community due to its unique properties and potential applications. IPDC is an anion composed of two cyano groups and an isophthaloyl group attached to a central carbon atom. It has a molar mass of 177.07 g/mol and is soluble in water. IPDC has a high degree of solubility in polar solvents, making it a versatile compound for various applications.
Mecanismo De Acción
Isophthaloyl dicyanide has a unique mechanism of action. Its cyano groups are electron-withdrawing, which makes it a strong acid. This acidity allows Isophthaloyl dicyanide to react with different substrates, such as amines, to form new compounds. Additionally, the isophthaloyl group has a large electron-donating effect, which enhances the acidity of the compound. This allows Isophthaloyl dicyanide to react with a variety of substrates, making it a versatile reagent.
Biochemical and Physiological Effects
Isophthaloyl dicyanide has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in human breast cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have antimicrobial activity against bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isophthaloyl dicyanide has several advantages for lab experiments. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it is highly soluble in a variety of solvents, making it a versatile reagent. However, Isophthaloyl dicyanide also has some limitations. It is a strong acid and can cause skin irritation if it comes into contact with the skin. Additionally, it can react with other compounds, so it should be handled with care.
Direcciones Futuras
The potential applications of Isophthaloyl dicyanide are vast and its use in scientific research is still in its early stages. Future research could focus on developing new syntheses of Isophthaloyl dicyanide and exploring its use in the synthesis of new pharmaceuticals. Additionally, further research could focus on the biochemical and physiological effects of Isophthaloyl dicyanide and its potential therapeutic applications. Finally, further research could focus on the development of new catalysts based on Isophthaloyl dicyanide and its potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of Isophthaloyl dicyanide is relatively simple. It can be synthesized through a two-step process starting with the reaction of isophthaloyl chloride and sodium cyanide in dimethylformamide (DMF). The reaction of isophthaloyl chloride and sodium cyanide produces isophthaloyl dicyanamide, which is then hydrolyzed to form Isophthaloyl dicyanide. The hydrolysis is typically carried out in aqueous hydrochloric acid.
Aplicaciones Científicas De Investigación
Isophthaloyl dicyanide has a wide range of applications in scientific research. It is used in the synthesis of nanomaterials such as carbon nanotubes and graphene, as well as in the synthesis of polymers and other organic compounds. It has also been used in the development of new catalysts and as a reagent in organic synthesis. Additionally, Isophthaloyl dicyanide has been used in the synthesis of new pharmaceuticals, including anti-cancer drugs.
Propiedades
IUPAC Name |
benzene-1,3-dicarbonyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMOYLXOPIJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C#N)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)








![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)



![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)